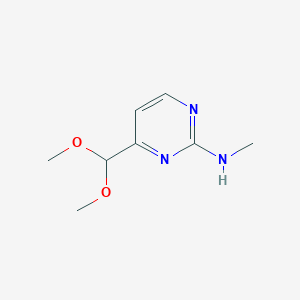

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine

Descripción general

Descripción

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine, also known as DMMP, is an organic compound that has been studied extensively for its potential applications in scientific research. It is a member of the pyrimidine family and is composed of a pyrimidine ring with two methyl groups attached to the nitrogen atom, as well as a dimethoxymethyl group attached to the fourth carbon atom. This compound is particularly interesting due to its diverse range of applications and its relatively low toxicity.

Aplicaciones Científicas De Investigación

- Application: This compound is used in the synthesis of other organic compounds .

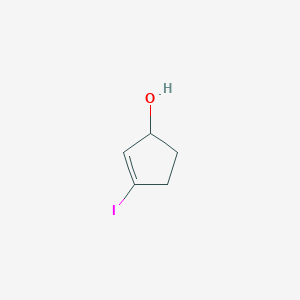

- Method: The combined organic extracts are washed with 3 M NaOH (3 × 100 mL), H 2 O (100 mL), and brine (100 mL), and then are dried over anhydrous Na 2 SO 4 (20 g), filtered, and concentrated on a rotary evaporator (21 °C 30 mmHg) to afford 5.40 g of the crude diol as a white solid .

- Results: The result of this process is the production of the crude diol .

- Application: It is primarily used as a solvent and in the manufacture of perfumes, resins, adhesives, paint strippers and protective coatings. Another application is as a gasoline-additive for increasing octane number. Dimethoxymethane can also be used for blending with diesel .

- Method: It can be manufactured by oxidation of methanol or by the reaction of formaldehyde with methanol .

- Results: The result of this process is the production of Dimethoxymethane, a colorless flammable liquid with a low boiling point, low viscosity and excellent dissolving power .

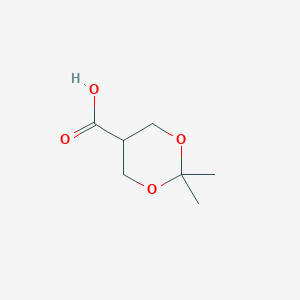

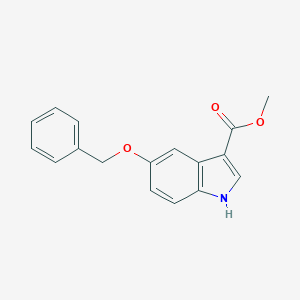

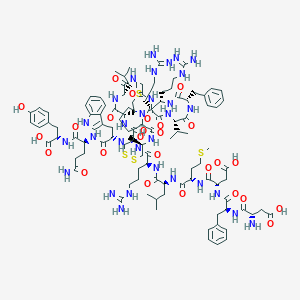

- Application: It is used as a precursor to 1-methoxy-1- (4-methoxyphenyl)hept-2-yne, 2,5-dioxopyrrolidin-1-yl-3- ( (4R)-2- (4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoate and 1- (p-anisyl)-2- (2-methoxyethyl)-3-phenylindene .

- Method: The specific method of application or experimental procedures are not mentioned in the source .

- Results: The result of this process is the production of the mentioned compounds .

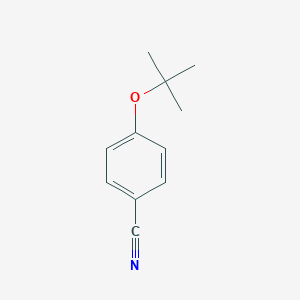

tert-Butyl [4- (dimethoxymethyl)phenoxy]dimethylsilane

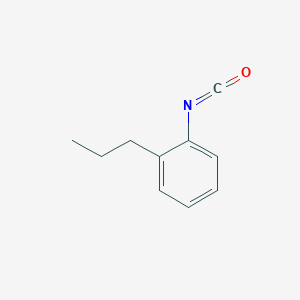

Dimethoxymethane

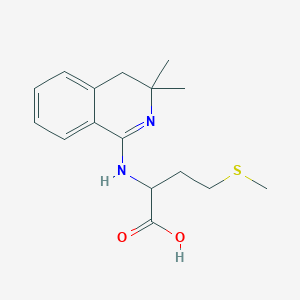

4-Methoxybenzaldehyde dimethyl acetal

Propiedades

IUPAC Name |

4-(dimethoxymethyl)-N-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-9-8-10-5-4-6(11-8)7(12-2)13-3/h4-5,7H,1-3H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTZVNRRGNBOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591211 | |

| Record name | 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine | |

CAS RN |

180869-38-9 | |

| Record name | 4-(Dimethoxymethyl)-N-methyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180869-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)

![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)

![2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid](/img/structure/B71717.png)

![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)

![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)